2-Chloro-4-nitrosophenol
Description
Significance in Advanced Chemical Synthesis
There is a notable lack of documented methods for the direct synthesis of 2-Chloro-4-nitrosophenol or its application as a building block in advanced chemical synthesis. The scientific literature provides extensive protocols for the synthesis of its nitro analog, 2-chloro-4-nitrophenol (B164951), which is typically prepared by the chlorination of 4-nitrophenol (B140041). guidechem.comgoogle.comchemicalbook.com This compound serves as a crucial intermediate for producing dyes, plastics, and other organic chemicals. fishersci.fimade-in-china.comchemicalbook.com
In contrast, the synthetic routes that might lead to this compound are not well-established. Research into related compounds suggests that the synthesis of its tautomer, 2-chloro-1,4-benzoquinone (B1222853), is more common. For instance, 2-chloro-1,4-benzoquinone can be prepared through the oxidation of 2,4-dichlorophenol. chemicalbook.com This quinone is a reactive intermediate used in the preparation of more complex molecules. sigmaaldrich.comchemicalbook.com The synthesis of nitrosophenols, in general, can be achieved by the nitrosation of phenols, but specific, high-yield methods for the 2-chloro substituted variant are not prominent in academic research.
Contextual Role in Environmental Chemistry Research
The environmental fate and impact of this compound have not been directly investigated. However, insights can be gleaned from research on related compounds. Nitrophenols and their derivatives are recognized as environmental pollutants, often released from industrial processes and the degradation of pesticides. cdc.govscispace.com
Research has shown that 4-nitrosophenol (B94939) can be a photochemical degradation product of 4-nitrophenol in aqueous solutions and ice. cdc.govpjoes.com This suggests a potential environmental pathway for the formation of nitrosophenols from nitrophenols. The degradation of chlorinated nitrophenols, such as 2-chloro-4-nitrophenol, has been studied using various methods, including microbial and electrochemical degradation. eeer.orgacs.orgnih.gov These studies often identify intermediates like chlorohydroquinones and benzoquinones. sigmaaldrich.comacs.org For example, the bacterium Rhodococcus imtechensis has been shown to degrade 2-chloro-4-nitrophenol, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. acs.orgnih.gov It is conceivable that this compound, if present in the environment, would undergo similar degradation pathways, likely involving its quinone-oxime tautomer.
Current Research Gaps and Future Perspectives
Key Research Gaps:
Synthesis and Characterization: There is a need for the development and documentation of a reliable, high-yield synthetic route for this compound. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is required to fully elucidate its structure.
Tautomerism Study: A detailed investigation into the tautomeric equilibrium between this compound and 2-chloro-1,4-benzoquinone monoxime is essential. Understanding the factors that influence this equilibrium (e.g., solvent, pH, temperature) would be crucial for predicting its behavior and potential applications.
Chemical Reactivity: The potential of this compound as a ligand for metal complexes or as a precursor in dye synthesis remains unexplored. Nitrosophenols are known to form stable complexes with metal ions, an area that could be a fruitful avenue for future research.
Environmental and Toxicological Data: There is no information on the environmental persistence, mobility, degradation pathways, or toxicity of this compound. Such studies are vital to assess its potential risk as an environmental contaminant.
Future research should aim to bring this compound out of obscurity. Establishing its fundamental chemical and physical properties would be the first step toward exploring its potential in materials science, coordination chemistry, and organic synthesis. Furthermore, environmental studies are necessary to understand its role, however minor, in the broader context of nitrophenol and nitrosophenol pollution.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13362-35-1 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
2-chloro-4-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(8-10)1-2-6(5)9/h1-3,9H |
InChI Key |
RHTVYQUNDOIUHF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1N=O)Cl)O |
Other CAS No. |
13362-35-1 |
Pictograms |
Irritant |
Synonyms |
2-Chloro-4-(hydroxyimino)-2,5-cyclohexadien-1-one |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for 2-Chloro-4-nitrosophenol
The preparation of this compound can be approached through several key methodologies, including the oxidative chlorination of 4-nitrophenol (B140041), direct chlorination with molecular chlorine, and the nitrosation of chlorophenols followed by oxidation.
Oxidative Chlorination of 4-Nitrophenol Derivatives
A prevalent method for synthesizing 2-chloro-4-nitrophenol (B164951) involves the oxidative chlorination of 4-nitrophenol. This process generates the chlorinating agent in situ, offering a more controlled and often safer alternative to using gaseous chlorine directly.
The oxidative chlorination of 4-nitrophenol is typically carried out in an acidic medium, with hydrochloric acid serving as the source of chloride ions. google.com The reaction temperature is a critical parameter and is generally maintained between 25-30°C to prevent the formation of undesired by-products such as 2,6-dichloro-4-nitrophenol. google.com Stirring the reaction mixture for a period of 3-4 hours is common to ensure the completion of the reaction. google.com
Optimization studies have shown that the choice of oxidizing agent and the molar ratios of reactants significantly impact the yield and purity of the final product. For instance, using an equimolar ratio of 4-nitrophenol to the oxidizing agent has been found to be effective. google.com The use of aqueous media makes this method more environmentally friendly compared to those requiring organic solvents. jalsnet.com
Table 1: Reaction Parameters for Oxidative Chlorination of 4-Nitrophenol
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 4-Nitrophenol | google.com |
| Chlorinating Agent | Hydrochloric Acid | google.com |
| Oxidizing Agent | Nitric Acid or Hydrogen Peroxide | google.com |
| Temperature | 25-30°C | google.com |
| Reaction Time | 3-4 hours | google.com |
| Molar Ratio (4-nitrophenol:oxidant) | 1:1 | google.com |
| Solvent | Water | jalsnet.com |
The in-situ generation of the electrophilic chlorine species is facilitated by strong oxidizing agents. Nitric acid (20-30%) and hydrogen peroxide (19-30%) are commonly employed for this purpose. google.com These oxidants react with hydrochloric acid to produce a more reactive form of chlorine that can then readily substitute onto the electron-rich phenol (B47542) ring. The controlled addition of the oxidizing agent is crucial to manage the reaction rate and temperature, thereby minimizing the formation of di-substituted products and leading to a higher yield of the desired 2-chloro-4-nitrophenol. google.com A patent describes a method achieving an 83% yield using either nitric acid or hydrogen peroxide as the oxidant. google.com
Chlorination with Molecular Chlorine in Acidic Media
Direct chlorination using gaseous chlorine is another established route for the synthesis of 2-chloro-4-nitrophenol. This method typically involves bubbling chlorine gas through a solution of 4-nitrophenol in dilute hydrochloric acid. google.com The reaction is conducted at a temperature above the melting point of 4-nitrophenol but below its decomposition temperature to ensure the substrate is in a molten state, facilitating the reaction. google.com
While this method can be effective, it presents challenges related to the handling of hazardous chlorine gas and the potential for over-chlorination. The presence of the nitro group on the benzene (B151609) ring deactivates the molecule, making chlorination more difficult. google.com To overcome this, the reaction is sometimes carried out in the presence of a catalytically effective amount of a primary, secondary, or tertiary amine, which can improve the binding of chlorine to the nitrophenol molecule. google.com The use of an acidic medium helps to control the reactivity and selectivity of the chlorination process. google.com Kinetic studies on the chlorination of nitrophenol isomers have shown that the reaction is often second-order, and the rate can be influenced by factors such as the concentration of chloride ions. ijsr.netorientjchem.org
Nitrosation of Chlorophenols and Subsequent Oxidation
An alternative synthetic strategy involves the nitrosation of a chlorophenol, followed by oxidation of the resulting nitroso compound. In this approach, an alkaline solution of 2-chlorophenol (B165306) and sodium nitrite (B80452) is treated with an acid to generate 4-nitroso-2-chlorophenol. google.com This intermediate is then oxidized, often using nitric acid, to yield 2-chloro-4-nitrophenol. google.com One patent reports a yield of 50.4% for this two-step process. google.com However, this method can have drawbacks, such as the need for the oxidation step to be carried out under pressure and the potential formation of highly toxic dioxins during the nitrosation of 2-chlorophenol in an alkaline medium. google.com
Derivatisation Strategies and Functional Group Interconversions
Further chemical transformations of this compound can lead to a variety of derivatives with different functional groups. For instance, the nitroso group can be oxidized to a nitro group, a common transformation in the synthesis of related compounds. google.com The phenolic hydroxyl group can also be a site for derivatization, such as through etherification reactions.
Recent research has also explored the enzymatic synthesis of more complex derivatives. For example, 2-chloro-4-nitrophenyl β-maltoside has been used as an acceptor in a transglycosylation reaction catalyzed by cyclodextrin (B1172386) glucanotransferase to produce 2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene β-maltopentaoside and its hexaoside analogue. tandfonline.com These types of derivatizations are of interest for applications in areas like biochemical assays. tandfonline.com
Etherification Reactions (e.g., Formation of 2-Chloro-4-nitroanisole)
The phenolic hydroxyl group of 2-chloro-4-nitrophenol can readily undergo etherification. A prime example of this is the synthesis of 2-chloro-4-nitroanisole (B1210655). This transformation is typically achieved through the reaction of 2-chloro-4-nitrophenol with an alkylating agent in the presence of a base.
One documented method involves the reaction of 2-chloro-4-nitrophenol with dimethyl sulfate (B86663), where potassium carbonate serves as the base and xylene as the solvent. chemicalbook.comchemdad.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of dimethyl sulfate in a Williamson ether synthesis.
Another synthetic route to 2-chloro-4-nitroanisole starts from 2-methoxy-5-nitroaniline. This precursor undergoes a diazotization reaction followed by a Sandmeyer reaction to yield 2-chloro-4-nitroanisole. scnu.edu.cn This product can then be treated with sodium hydroxide (B78521) and subsequently acidified with hydrochloric acid to produce 2-chloro-4-nitrophenol, demonstrating the reversibility of the etherification under certain conditions. scnu.edu.cn
The formation of 2-chloro-4-nitroanisole is a key transformation, as this derivative is itself a valuable intermediate in organic synthesis. nih.gov For instance, irradiation of 2-chloro-4-nitroanisole in the presence of aqueous sodium hydroxide can lead to substitution photoproducts, including the parent 2-chloro-4-nitrophenol. researchgate.net
Exploration of Other Electrophilic and Nucleophilic Substitutions
The electron-rich nature of the phenol ring, activated by the hydroxyl group, makes 2-chloro-4-nitrophenol susceptible to electrophilic aromatic substitution. byjus.com The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. However, since the para position is already occupied by the nitro group, and one ortho position is blocked by the chloro group, the remaining ortho position is the most likely site for substitution.
Conversely, the presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). youtube.com This effect is most pronounced at the ortho and para positions relative to the nitro group. In 2-chloro-4-nitrophenol, the chlorine atom is situated ortho to the nitro group, making it a potential leaving group in SNAr reactions. The reaction is facilitated by the ability of the nitro group to stabilize the negative charge of the Meisenheimer complex intermediate. youtube.com
Esterification, another key reaction of the hydroxyl group, can be considered a form of nucleophilic acyl substitution. For example, 2-chloro-4-nitrophenol can be esterified with acetic anhydride (B1165640) or acetyl chloride to form 2-chloro-4-nitrophenyl acetate. ontosight.ai This reaction typically requires a catalyst such as sulfuric acid or pyridine.
2-Chloro-4-nitrophenol as a Precursor in Complex Organic Synthesis
2-Chloro-4-nitrophenol is a versatile building block in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, agrochemicals, and dyes. guidechem.com Its utility stems from the presence of multiple reactive sites that allow for sequential and selective modifications.
For instance, it serves as a precursor for the synthesis of various derivatives. The reduction of the nitro group to an amino group yields 2-chloro-4-aminophenol, a valuable intermediate. The chlorine atom can be displaced through nucleophilic substitution reactions, and the hydroxyl group can be etherified or esterified, as previously discussed. ontosight.ai
An example of its use in building more complex structures is its role as an intermediate in the synthesis of certain pharmaceutical compounds, including antimicrobial and anticancer agents. ontosight.ai It is also a precursor in the production of dyes and pigments. ontosight.ai Furthermore, 2-chloro-4-nitrophenol is used in the synthesis of Nitrofungin, an antifungal medication. google.comnih.gov
The degradation of related compounds also highlights the chemical transformations possible. For example, the degradation of 2-chloro-4-nitrobenzoic acid can proceed through 2,4-dihydroxybenzoic acid, indicating that both the chloro and nitro groups can be replaced under specific conditions. nih.gov
Environmental Transformation and Degradation Mechanisms of 2 Chloro 4 Nitrosophenol
Microbial Degradation Pathways and Bioremediation Studies
Microbial degradation is a key process in the natural attenuation and bioremediation of sites contaminated with chlorinated nitroaromatic compounds. Researchers have identified several bacterial strains capable of metabolizing 2C4NP, revealing diverse enzymatic strategies for its breakdown.
Under aerobic conditions, several bacterial strains have been shown to effectively degrade 2C4NP. These bacteria initiate the breakdown by removing the nitro and chloro groups from the aromatic ring, leading to intermediates that can be funneled into central metabolic pathways.
The Gram-positive bacterium Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can utilize 2C4NP as its sole source of carbon and energy. acs.orgnih.govnih.gov This strain is also capable of degrading other nitrophenols, such as 4-nitrophenol (B140041) and 2,4-dinitrophenol. acs.orgnih.gov The degradation of 0.3 mM 2C4NP by R. imtechensis RKJ300 is completed within 10–12 hours. mdpi.com
Aerobic Biodegradation by Bacterial Strains
Catabolic Mechanisms in Rhodococcus imtechensis RKJ300
Oxidative and Reductive Transformation Pathways
Rhodococcus imtechensis RKJ300 employs both oxidative and reductive mechanisms for the initial transformation of 2C4NP. acs.orgnih.govnih.gov The degradation process begins with an oxidative attack where a two-component para-nitrophenol monooxygenase, comprising an oxygenase (PnpA1) and a reductase (PnpA2), catalyzes the sequential denitration and dechlorination of 2C4NP. sjtu.edu.cnnih.gov Colorimetric analysis during degradation shows that the release of nitrite (B80452) ions is followed by the stoichiometric elimination of chloride ions, with an approximate 2-hour delay between the two events. acs.org This enzymatic action leads to the formation of key intermediates before the aromatic ring is cleaved. sjtu.edu.cnnih.gov
Identification of Chlorohydroquinone (B41787) and Hydroquinone (B1673460) as Intermediates
Experiments with whole cells and cell-free extracts of R. imtechensis RKJ300 have identified chlorohydroquinone (CHQ) and hydroquinone (HQ) as intermediates in the 2C4NP degradation pathway. acs.orgnih.govresearchgate.net The initial oxidative removal of the nitro group from 2C4NP forms CHQ. sjtu.edu.cn Subsequently, the PnpA1A2 enzyme system also catalyzes the dechlorination of CHQ to form 1,2,4-benzenetriol (B23740) (BT), also known as hydroxyquinol. sjtu.edu.cnnih.gov While earlier reports pointed to HQ as the subsequent intermediate after CHQ, more detailed genetic and biochemical analyses have clarified that BT is the ring cleavage substrate in this strain. nih.govsjtu.edu.cnnih.gov The PnpA1A2 monooxygenase is also capable of hydroxylating HQ to BT, which clarifies the fate of HQ that was previously unclear in the catabolism by Gram-positive bacteria. sjtu.edu.cnnih.govnih.gov
Table 1: Degradation of 2-Chloro-4-nitrophenol (B164951) by Rhodococcus imtechensis RKJ300
| Parameter | Finding | Source(s) |
|---|---|---|
| Bacterial Strain | Rhodococcus imtechensis RKJ300 | acs.orgnih.gov |
| Initial Compound | 2-Chloro-4-nitrophenol (2C4NP) | acs.org |
| Key Enzyme System | Two-component para-nitrophenol monooxygenase (PnpA1A2) | sjtu.edu.cnnih.gov |
| Initial Step | Oxidative removal of nitro group | sjtu.edu.cn |
| Intermediate 1 | Chlorohydroquinone (CHQ) | acs.orgnih.govsjtu.edu.cn |
| Intermediate 2 | Hydroquinone (HQ) | acs.orgnih.gov |
| Ring Cleavage Substrate | 1,2,4-Benzenetriol (BT) / Hydroxyquinol | sjtu.edu.cnnih.gov |
| Final Product (before ring cleavage) | 1,2,4-Benzenetriol (BT) | sjtu.edu.cn |
Arthrobacter sp. strain SJCon, a Gram-positive bacterium isolated from a pesticide-contaminated site in India, also utilizes 2C4NP as its sole carbon and energy source. nih.govndl.gov.innih.gov This strain degrades 2C4NP with a stoichiometric release of both nitrite and chloride ions. nih.gov The degradation of 0.3 mM of 2C4NP is completed within 48 hours. mdpi.com
The degradation pathway is initiated by the removal of the nitro group to form chlorohydroquinone (CHQ). nih.govnih.gov The identity of CHQ as a metabolite has been confirmed through thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). nih.govndl.gov.ineuropa.eu Unlike the pathway in Rhodococcus imtechensis RKJ300, in Arthrobacter sp. SJCon, the CHQ itself is the terminal aromatic compound before ring cleavage. nih.govndl.gov.in Inhibition studies using 2,2'-dipyridyl confirmed the accumulation of CHQ. nih.gov A CHQ dioxygenase enzyme in the cell extracts of strain SJCon then cleaves the aromatic ring of CHQ, leading to the formation of maleylacetate. nih.govresearchgate.net This degradation mechanism, proceeding via CHQ to maleylacetate, is distinct from other reported 2C4NP degradation pathways. nih.gov
Table 2: Degradation of 2-Chloro-4-nitrophenol by Arthrobacter sp. SJCon
| Parameter | Finding | Source(s) |
|---|---|---|
| Bacterial Strain | Arthrobacter sp. SJCon | nih.govnih.gov |
| Initial Compound | 2-Chloro-4-nitrophenol (2C4NP) | nih.gov |
| Key Intermediate | Chlorohydroquinone (CHQ) | nih.govndl.gov.innih.gov |
| Key Enzyme | CHQ dioxygenase | nih.govresearchgate.net |
| Ring Cleavage Product | Maleylacetate (MA) | nih.gov |
Burkholderia sp. strain RKJ 800 is a Gram-negative bacterium, also isolated from a pesticide-contaminated site in India, that can use 2C4NP as its sole source of carbon and energy. plos.orgnih.govnih.gov The strain completely degrades the compound within 48 hours, accompanied by the stoichiometric release of nitrite and chloride ions. plos.orgnih.gov
The degradation pathway in Burkholderia sp. RKJ 800 proceeds via the formation of chlorohydroquinone (CHQ) and subsequently hydroquinone (HQ). plos.orgnih.govnih.gov These intermediates were identified using TLC, HPLC, and GC-MS. plos.orgnih.gov The initial step involves a CNP-4-monooxygenase that catalyzes the oxidative removal of the nitrite group from 2C4NP to form CHQ. nih.gov Following this, a CHQ dehalogenase enzyme catalyzes the conversion of CHQ to HQ with the release of chloride ions. nih.gov The hydroquinone then undergoes ring cleavage by a manganese-dependent HQ dioxygenase, which converts HQ to γ-hydroxymuconic semialdehyde. plos.orgnih.govnih.gov This metabolic route, which funnels the breakdown through HQ, is the first such report for the degradation of 2C4NP by a Gram-negative bacterium and differs from the pathway observed in another 2C4NP-degrading Burkholderia species, strain SJ98. plos.orgnih.govnih.gov
Table 3: Degradation of 2-Chloro-4-nitrophenol by Burkholderia sp. RKJ 800
| Parameter | Finding | Source(s) |
|---|---|---|
| Bacterial Strain | Burkholderia sp. RKJ 800 | plos.orgnih.gov |
| Initial Compound | 2-Chloro-4-nitrophenol (2C4NP) | plos.org |
| Intermediate 1 | Chlorohydroquinone (CHQ) | plos.orgnih.govnih.gov |
| Intermediate 2 | Hydroquinone (HQ) | plos.orgnih.govnih.gov |
| Key Enzymes | CNP-4-monooxygenase, CHQ dehalogenase, HQ dioxygenase | nih.gov |
| Ring Cleavage Product | γ-hydroxymuconic semialdehyde | plos.orgnih.gov |
Comparative Analysis of Degradation Mechanisms across Different Bacterial Genera
While the ultimate outcome of 2-Chloro-4-nitrosophenol degradation is mineralization, the specific metabolic pathways can differ among various bacterial genera.
Burkholderia sp. : Two distinct pathways have been identified in this genus. Burkholderia sp. strain RKJ 800 degrades this compound via the formation of chlorohydroquinone (CHQ) and subsequently hydroquinone (HQ). nih.govnih.gov In contrast, a different strain, Burkholderia sp. SJ98, was initially thought to proceed via reductive dehalogenation to form 4-nitrophenol, but later studies revealed that it also utilizes a CHQ pathway, although with different enzymatic players. asm.org
Rhodococcus imtechensis : Strain RKJ300 has been shown to degrade this compound through both oxidative and reductive mechanisms, with chlorohydroquinone and hydroquinone identified as key intermediates. nih.govacs.orgcornell.edu More recent detailed analyses have revealed that this strain utilizes a two-component para-nitrophenol monooxygenase that catalyzes the sequential denitration and dechlorination of this compound to form hydroxyquinol (1,2,4-benzenetriol) as the ring cleavage substrate. sjtu.edu.cnnih.gov
Arthrobacter sp. : Strain SJCon degrades this compound with the formation of chlorohydroquinone (CHQ). However, in this bacterium, the CHQ itself is the terminal aromatic compound that undergoes ring cleavage by a CHQ dioxygenase to form maleylacetate. nih.gov
Cupriavidus sp. : Strain CNP-8 also utilizes this compound as a sole source of carbon, nitrogen, and energy. This gram-negative bacterium is proposed to degrade the compound via a pathway where hydroxyquinol serves as the ring-cleavage substrate, a mechanism distinct from other gram-negative utilizers. nih.gov
Table 1: Comparison of Aerobic Degradation Pathways for this compound
| Bacterial Genus/Strain | Initial Step | Key Intermediates | Ring Cleavage Substrate | Reference |
|---|---|---|---|---|
| Burkholderia sp. RKJ 800 | Oxidative denitration | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Hydroquinone (HQ) | nih.gov, nih.gov |
| Rhodococcus imtechensis RKJ300 | Sequential denitration and dechlorination | Chlorohydroquinone (CHQ), Hydroxyquinol (BT) | Hydroxyquinol (BT) | sjtu.edu.cn, nih.gov |
| Arthrobacter sp. SJCon | Oxidative denitration | Chlorohydroquinone (CHQ) | Chlorohydroquinone (CHQ) | nih.gov |
| Cupriavidus sp. CNP-8 | Not specified | Not specified | Hydroxyquinol (BT) | nih.gov |
Reductive Degradation in Microbial Electrolysis Cells (MEC)
Microbial Electrolysis Cells (MECs) represent a promising technology for the treatment of wastewater containing recalcitrant compounds like chlorinated nitroaromatics. In an MEC, electroactive microorganisms facilitate the reduction of such compounds at the cathode.
The efficiency of this compound degradation in an MEC is influenced by several operational parameters. Studies have shown that a coupled effect between the electrons supplied by the cathode and the activity of electroactive microorganisms accelerates the degradation process. eeer.orgeeer.org
Key optimization parameters include:
Applied Voltage: Applying a direct current voltage, for instance 0.5 V, has been shown to significantly enhance the degradation rate of this compound. eeer.orgeeer.org
Initial Substrate Concentration: The degradation efficiency is also dependent on the initial concentration of the pollutant. Complete degradation of an initial concentration of 30 mg/L of this compound has been achieved in MEC systems. eeer.org
Electroactive microorganisms in the cathode biofilm play a crucial role in mediating the electron transfer for the reduction of this compound. The metabolic activity of these anaerobic microorganisms is also dependent on the availability of a carbon source.
The presence of easily degradable organic co-substrates, such as glucose and sodium acetate, can have a complex effect. While necessary for microbial activity, an excess of these co-substrates can hinder the degradation of this compound, likely due to preferential metabolism. eeer.orgeeer.org However, providing an appropriate amount of a carbon source like glucose, maintaining a low carbon-to-nitrogen (C/N) ratio, can effectively support the degradation process. eeer.orgeeer.org
The degradation of this compound in the cathode compartment of an MEC involves a series of reduction, dechlorination, and denitrification steps. This leads to the formation of a variety of intermediate products before complete mineralization. eeer.orgeeer.orgeeer.org
The identified degradation products suggest multiple transformation pathways occurring simultaneously. eeer.org
Table 2: Degradation Products of this compound in a Microbial Electrolysis Cell
| Degradation Step | Identified Products | Reference |
|---|---|---|
| Reduction | 2-Chloro-4-aminophenol, 4-Aminophenol (B1666318) | eeer.org, eeer.org, eeer.org |
| Dechlorination | 4-Nitrophenol, 4-Aminophenol | eeer.org, eeer.org, eeer.org |
| Denitrification | 2-Chlorophenol (B165306) | eeer.org, eeer.org, eeer.org |
| Further Transformation | 2-Chloro-4-hydroxyphenol, Hydroquinone, 4-Hydroxyhexadienoic acid semialdehyde, Valeric acid, Oxalic acid | eeer.org, eeer.org, eeer.org |
These intermediates are then further assimilated and broken down by the microbial community in the MEC. eeer.org
Proposed Degradation Pathways under Anaerobic Conditions
Under anaerobic conditions, particularly within a microbial electrolysis cell (MEC), 2-Chloro-4-nitrophenol (2C4NP) undergoes a complex degradation process involving multiple steps. The application of a low voltage, such as 0.5 V DC, can significantly accelerate the degradation compared to anaerobic environments without an external power supply. eeer.org The transformation of 2C4NP in the cathode compartment of an MEC involves reduction, dechlorination, denitrification, and assimilation by electroactive microorganisms. eeer.org
Three primary degradation pathways have been proposed based on the identification of various intermediate products through analytical techniques like HPLC/MS/MS. eeer.org The initial steps can involve either the reduction of the nitro group to an amino group, the reductive removal of the chlorine atom, or the substitution of the nitro group.
The proposed pathways lead to the formation of a series of intermediates, including:
2-chloro-4-aminophenol
4-aminophenol
2-chlorophenol
2-chloro-4-hydroxyphenol
Nitrophenol
Hydroquinone
4-hydroxyhexadienoic acid semialdehyde
Valeric acid
Oxalic acid eeer.org
The presence of easily degradable organic substances like glucose can influence the degradation rate, with complete degradation of 30 mg/L of 2C4NP being achievable. eeer.org
Soil Microcosm Studies for Bioremediation Potential
Laboratory-scale soil microcosm studies have demonstrated the significant potential of specific bacterial strains for the bioremediation of 2C4NP-contaminated sites. acs.orgnih.gov These studies simulate the soil environment to assess the effectiveness of microorganisms in degrading pollutants in situ.
A bacterial strain, Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, has shown the ability to utilize 2C4NP as a sole source of carbon and energy. acs.org Microcosm experiments revealed that this strain can effectively degrade a mixture of nitrophenols simultaneously, highlighting its applicability for real-world scenarios where multiple contaminants may be present. acs.org Monitoring of the augmented strain showed that it remained stable throughout the experiments, indicating its robustness for bioremediation applications. acs.org
Similarly, Burkholderia sp. strain RKJ 800, also isolated from a pesticide-contaminated site, has been identified as a suitable candidate for the bioremediation of 2C4NP. nih.gov This strain degrades 2C4NP with the formation of chlorohydroquinone (CHQ) and hydroquinone (HQ) as major metabolites. nih.gov Soil microcosm studies confirmed its potential for effectively cleaning up sites contaminated with 2C4NP. nih.gov Another bacterium, Cupriavidus sp. strain CNP-8, can degrade 2C4NP concentrations as high as 1.6 mM and operates under a wide range of temperatures (20 to 40 °C) and pH values (5 to 10). researchgate.net
| Strain | Key Metabolites | Noteworthy Capabilities | Source |
| Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone | Degrades mixtures of nitrophenols; stable in soil. | acs.org |
| Burkholderia sp. RKJ 800 | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | Utilizes 2C4NP as sole carbon and energy source. | nih.gov |
| Arthrobacter sp. SJCon | Chlorohydroquinone (CHQ), Maleylacetate | Utilizes 2C4NP as sole carbon and energy source. | nih.gov |
| Cupriavidus sp. CNP-8 | Not specified | Degrades high concentrations (1.6 mM) of 2C4NP. | researchgate.net |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are highly effective methods for the degradation of recalcitrant organic pollutants like 2C4NP. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex molecules into simpler, less toxic compounds.
Heterogeneous Photocatalytic Degradation
Heterogeneous photocatalysis is an AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source to generate reactive oxygen species for pollutant degradation. researchgate.net
Titanium dioxide (TiO2) is a widely used photocatalyst for the degradation of 2C4NP due to its high photochemical stability, non-toxicity, and low cost. kku.ac.th The process involves the excitation of TiO2 by photons, leading to the formation of electron-hole pairs. These charge carriers react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals, which then attack the 2C4NP molecules. researchgate.net
TiO2 can be used in two main configurations: as a suspension of fine particles in a slurry reactor or immobilized on a solid support in a fixed-bed reactor. researchgate.netresearchgate.net Supports for immobilization include materials like cement beads, clay beads, and glass sheets. researchgate.netresearchgate.net While slurry systems offer a larger catalyst surface area, immobilized systems are often preferred for commercial applications to avoid the post-treatment step of separating the catalyst from the treated water. researchgate.net Studies have shown successful degradation of 2C4NP using TiO2 coated on both cement and clay beads. researchgate.netscielo.br
Kinetic studies reveal that the photocatalytic degradation of 2C4NP using TiO2 generally follows pseudo-first-order kinetics. researchgate.netnih.gov The efficiency of the degradation is influenced by several factors, including catalyst concentration, pH, and the configuration of the reactor.
In slurry photocatalysis, optimization of parameters is crucial. For instance, a 96% degradation of 50 mg/L 2C4NP was achieved in 120 minutes under optimized conditions of pH 4 and a TiO2 concentration of 0.75 g/L. researchgate.netresearchgate.net
Fixed-bed reactors, while potentially having lower mass transfer rates, offer practical advantages like catalyst reusability. researchgate.net Research comparing the two systems showed that while slurry reactors can achieve higher degradation rates in a shorter time, fixed-bed systems using TiO2-coated cement and clay beads still achieve significant degradation, with 68% and 52% of 2C4NP removed, respectively. researchgate.netresearchgate.net
| Reactor Type | Catalyst System | Initial Conc. (C₀) | Degradation Achieved | Time | Kinetic Model | Source |
| Slurry Reactor | TiO₂ Slurry | 50 mg/L | 96% | 120 min | First-Order | researchgate.netresearchgate.net |
| Fixed-Bed Reactor | TiO₂ on Cement Beads | 50 mg/L | 68% | Not Specified | First-Order | researchgate.netresearchgate.net |
| Fixed-Bed Reactor | TiO₂ on Clay Beads | 50 mg/L | 52% | Not Specified | First-Order | researchgate.netresearchgate.net |
Photo-Fenton and Fenton-like Processes
The photo-Fenton process is another powerful AOP that combines Fenton's reagent (ferrous ions and hydrogen peroxide) with light, typically UV or solar, to enhance the production of hydroxyl radicals. researchgate.net This process is often faster and more efficient than traditional photocatalysis or Fenton processes alone. researchgate.net
Heterogeneous photo-Fenton processes utilize solid catalysts containing iron, which offers the advantage of being reusable and preventing iron sludge formation. researchgate.net Natural materials like foundry sand and iron-rich clays (B1170129) have been successfully used as catalysts for the degradation of 2C4NP. researchgate.netacademie-sciences.fr In one study, using foundry sand as the iron source in a solar photo-Fenton process resulted in 97.19% degradation of 2C4NP in 105 minutes at pH 3. researchgate.netresearchgate.net
Fenton-like catalysts, such as a mesoporous Cu/Al2O3-MCM-41 nanocomposite, have also proven highly effective. This catalyst achieved nearly 100% degradation of 2C4NP in just 45 minutes under visible light irradiation at pH 4. nih.govresearchgate.net The high efficiency is attributed to the combined effects of the catalyst's small particle size, the stabilization of copper ions, and its visible-light activity. nih.gov The visual disappearance of the pollutant's color serves as a clear indicator of the degradation's effectiveness in both Fenton and photo-Fenton processes. researchgate.net
| Process | Catalyst | Light Source | Degradation | Time | pH | Source |
| Solar Photo-Fenton | Foundry Sand (Iron source) | Solar | 97.19% | 105 min | 3 | researchgate.netresearchgate.net |
| Photo-Fenton | Natural Fe-rich Clay | UV-C | ~100% | 30 min | 3.0 | academie-sciences.fr |
| Photo-Fenton-like | Cu/Al₂O₃-MCM-41 | Visible Light | ~100% | 45 min | 4 | nih.gov |
Optimisation of Reaction Parameters (e.g., pH, H₂O₂ Concentration, Iron Source)
The degradation of 2-chloro-4-nitrophenol can be effectively achieved using the Fenton process, an advanced oxidation process that generates highly reactive hydroxyl radicals (•OH). The efficiency of this process is highly dependent on the optimization of key reaction parameters, including pH, hydrogen peroxide (H₂O₂) concentration, and the nature of the iron source.
Research has consistently shown that the photo-Fenton degradation of 2-chloro-4-nitrophenol is most effective under acidic conditions, with an optimal pH of 4. researchgate.net At this pH, the degradation can reach nearly 100%. researchgate.net As the pH increases towards neutral or alkaline conditions (pH 7 to 11), the degradation efficiency gradually decreases. researchgate.net This is because at a pH above the compound's pKa value (8.1), it exists in a dissociated, ionized state, which reduces its adsorption onto the catalyst surface and leads to less efficient photo-Fenton degradation. researchgate.net
The concentrations of hydrogen peroxide and the iron catalyst are also critical. In one study on the heterogeneous solar photo-Fenton process using foundry sand as the iron source, 97.19% degradation of 2-chloro-4-nitrophenol was achieved at a pH of 3. epa.gov Another study optimized conditions for photocatalytic degradation using TiO₂ and found that a H₂O₂ concentration of 0.1 mL per 200 mL of solution was optimal. researchgate.net Increasing the H₂O₂ concentration initially enhances the degradation rate, but excessive amounts can have a scavenging effect on the reactive radicals, thus hindering the process. researchgate.net
Heterogeneous catalysts, such as foundry sand or copper-incorporated nanocomposites (Cu/Al₂O₃-MCM-41), serve as a source of iron or other transition metals to catalyze the decomposition of H₂O₂. researchgate.netresearchgate.net The use of such materials is advantageous as it can prevent the formation of iron sludge, a common issue with homogeneous Fenton processes, and allow for catalyst recovery and reuse. researchgate.net
Optimized Parameters for 2-Chloro-4-nitrophenol Degradation
| Process | Optimal pH | H₂O₂ Concentration | Iron Source/Catalyst | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| Photo-Fenton | 4 | 1.0 × 10⁻⁶ mol | 5 Cu/Al₂O₃-MCM-41 | ~100% | researchgate.net |
| Solar Photo-Fenton | 3 | Not specified | Foundry Sand (FS) | 97.19% | epa.gov |
| Photocatalysis | 4 | 0.1 mL/200 mL | TiO₂ | 96% | epa.govresearchgate.net |
Roles of Hydroxyl Radicals (•OH) and Chlorine Radicals (Cl•) in Transformation
In advanced oxidation processes like the UV/HOCl system, both hydroxyl radicals (•OH) and chlorine radicals (Cl•) are generated and play a crucial role in the transformation of nitrophenolic compounds. mdpi.comresearchgate.net These radicals are highly oxidative species, with redox potentials of 2.8 V and 2.4 V, respectively, enabling them to oxidize a wide range of organic pollutants. mdpi.com
The involvement of these radicals is confirmed through quenching experiments. When a radical scavenger like tert-butyl alcohol (TBA), which reacts rapidly with both •OH and Cl•, is added to the system, the degradation of the parent compound is significantly suppressed. mdpi.com This demonstrates that the transformation of 2-chloro-4-nitrophenol, once formed, relies heavily on the action of these reactive radicals. mdpi.com While direct chlorination can form 2-chloro-4-nitrophenol, its subsequent and efficient conversion requires the presence of •OH and Cl•. mdpi.com These radicals can attack the chlorinated intermediate, leading to further oxidation and potential ring-opening cleavage, ultimately forming smaller molecular weight compounds. mdpi.comresearchgate.net
Other Advanced Oxidation Techniques (e.g., UV/H₂O₂, Ozonation, Sonolysis)
Besides the Fenton process, other advanced oxidation processes (AOPs) are effective for the degradation of chlorinated nitrophenols. These methods also rely on the generation of highly reactive radicals, primarily •OH. bioline.org.brkirj.ee
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. It has been successfully used for the destruction of chlorophenols and other chlorinated compounds. kirj.ee A comparative study on the degradation of 4-chloro-2-nitrophenol (B165678) found that the UV/Fenton process was the most effective, followed by UV/TiO₂, and then UV/H₂O₂. nih.gov
Ozonation: Ozone (O₃) can degrade chloronitrophenols either through direct reaction or, more significantly, through the formation of hydroxyl radicals, especially under alkaline conditions (pH > 8.5). bioline.org.brikm.org.my The degradation rate of 4-chloro-2-nitrophenol via ozonation increases as the pH rises from 3 to 9. bioline.org.br At a pH of 9, a degradation of 99.64% was achieved within the first 5 minutes, compared to 77.35% at pH 3. bioline.org.br This is because the decomposition of ozone to form the more powerful •OH radicals is enhanced in basic solutions. bioline.org.br
Sonolysis: Sonolysis uses ultrasonic waves to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water molecules into •OH and H• radicals, which can then degrade pollutants. While not specifically detailed for this compound in the provided context, sonolysis is a recognized AOP for degrading various organic contaminants. unito.it
Formation of 2-Chloro-4-nitrophenol as an Intermediate or Byproduct in Water Treatment
Electrophilic Substitution during Chlorination of 4-Nitrophenol
During water treatment processes that involve chlorination, 2-chloro-4-nitrophenol can be formed as a disinfection byproduct from the precursor 4-nitrophenol. mdpi.comresearchgate.net The primary mechanism for this transformation is electrophilic substitution. mdpi.comnih.gov
Phenols are highly susceptible to electrophilic substitution because the hydroxyl (-OH) group is a strongly activating, ortho- and para-directing group. byjus.comlibretexts.org It donates electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles like the chlorine species present during disinfection. byjus.com In the chlorination of 4-nitrophenol, the incoming chlorine atom is directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions, leading to the formation of 2-chloro-4-nitrophenol. mdpi.com Studies have shown that this electrophilic substitution is the predominant reaction pathway for the transformation of 4-nitrophenol during the chlorination process, resulting in the quantitative formation of 2-chloro-4-nitrophenol. mdpi.comresearchgate.net
Subsequent Transformation and Fate of the Chlorinated Product
Once formed, the fate of 2-chloro-4-nitrophenol in the water treatment system depends on the prevailing conditions. In a simple chlorination process (using HOCl alone), 2-chloro-4-nitrophenol tends to accumulate, suggesting that hypochlorous acid by itself is not efficient at degrading it further. mdpi.com
However, in advanced oxidation processes like UV/HOCl, the story is different. The concentration of 2-chloro-4-nitrophenol typically shows a pattern of initial increase followed by a decrease. mdpi.com This indicates that while it is being formed through electrophilic substitution, it is also being simultaneously degraded. mdpi.com This subsequent degradation is driven by the attack of highly reactive radicals, namely hydroxyl (•OH) and chlorine (Cl•), which are generated in AOPs. mdpi.comresearchgate.net
The transformation of 2-chloro-4-nitrophenol can proceed through several pathways. It can be further oxidized by •OH and Cl•, leading to ring cleavage and mineralization. mdpi.com Alternatively, it can undergo further electrophilic attack by other reactive species. For instance, under the attack of nitrogen dioxide radicals (NO₂•), which can also be present in some oxidation systems, 2-chloro-4-nitrophenol can be converted to 2-chloro-4,6-dinitrophenol. mdpi.com Microbial degradation pathways have also been identified, where the compound is transformed into intermediates such as 2-chloro-4-aminophenol, 4-aminophenol, and hydroquinone before eventual mineralization. acs.orgeeer.org
Identified Transformation Products of 2-Chloro-4-nitrophenol
| Transformation Product | Formation Process/Pathway | Reference |
|---|---|---|
| 2-Chloro-4,6-dinitrophenol | Electrophilic attack by NO₂• | mdpi.com |
| 2-Chloro-4-aminophenol | Microbial reduction | eeer.org |
| 4-Aminophenol | Microbial reduction and dechlorination | eeer.org |
| Chlorohydroquinone | Microbial degradation | acs.org |
| Hydroquinone | Microbial degradation | acs.orgeeer.org |
Based on a comprehensive search for scientific literature and spectral data, it is not possible to generate a detailed article on the advanced spectroscopic and computational characterization of This compound that adheres to the specific outline provided.
There is a significant lack of publicly available, detailed research findings and data for this specific compound across the requested analytical techniques (FT-IR, UV-Vis, NMR, HRMS, GC-MS, and HPLC). The vast majority of available scientific information pertains to the related but chemically distinct compound, 2-Chloro-4-nitrophenol .
Due to the strict instructions to focus solely on "this compound" and to provide thorough, data-rich content for each specified subsection, generating the requested article would not be scientifically accurate or possible without resorting to speculation. Information on related compounds, such as other nitrosophenols or the tautomeric quinone monoxime form, is too general to fulfill the requirements of the detailed outline for the specific target molecule.
Advanced Spectroscopic and Computational Characterization
Quantum Chemical and Theoretical Modelling
Quantum chemical calculations provide profound insights into the molecular structure, electronic properties, and spectroscopic characteristics of chemical compounds. For 2-Chloro-4-nitrosophenol, theoretical modelling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool to elucidate its fundamental properties in the absence of extensive experimental data. These computational methods allow for a detailed exploration of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for predicting molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance between accuracy and computational cost. For this compound, DFT studies are instrumental in building a comprehensive understanding of its chemical nature.
A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimisation. Using DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure of this compound can be optimized to its lowest energy state. This process yields precise information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for structurally similar compounds like 2-chloro-4-nitrophenol (B164951) and other substituted phenols provide a reliable basis for predicting its geometry. researchgate.nettandfonline.com
Following geometry optimisation, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. The theoretical vibrational spectrum is crucial for assigning experimental spectral bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies associated with the O-H (hydroxyl), C-Cl (chloro), and N=O (nitroso) functional groups are of particular interest. Theoretical studies on related nitrophenols have shown good agreement between calculated and experimental vibrational frequencies, validating the predictive power of this approach. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Frequencies for this compound based on DFT Calculations This table presents illustrative theoretical values based on data from analogous compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H stretch | Phenolic -OH | ~3400-3600 | Strong, Broad |
| C-H stretch (aromatic) | Aromatic Ring | ~3000-3100 | Medium |
| N=O stretch | Nitroso | ~1500-1600 | Strong |
| C=C stretch (aromatic) | Aromatic Ring | ~1450-1600 | Medium to Strong |
| O-H bend | Phenolic -OH | ~1300-1400 | Medium |
| C-N stretch | Aromatic-Nitroso | ~1100-1200 | Medium |
| C-Cl stretch | Aromatic-Chloro | ~700-800 | Strong |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wuxibiology.compearson.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO will be localized primarily on the phenol (B47542) ring and the hydroxyl group, which are electron-rich, while the LUMO will be concentrated around the electron-withdrawing nitroso group. This distribution facilitates intramolecular charge transfer upon electronic excitation. Computational studies on similar aromatic compounds confirm that substituents significantly influence the energies and distributions of these frontier orbitals. researchgate.net
Table 2: Predicted Electronic Properties of this compound This table presents illustrative theoretical values based on DFT calculations for analogous compounds.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |
| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and stability |
DFT calculations are also a valuable tool for predicting spectroscopic parameters that can be compared with experimental results.
UV-Vis Absorption: The electronic transitions between molecular orbitals, such as from the HOMO to the LUMO, correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The wavelength of maximum absorption (λ_max) can be predicted using DFT, often in conjunction with TD-DFT for higher accuracy. scispace.comresearchgate.net For this compound, the presence of the chromophoric nitroso group and the auxochromic hydroxyl group on the benzene (B151609) ring is expected to result in significant absorption in the UV-Vis range.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. spectrabase.com By comparing the calculated chemical shifts with experimental spectra, a definitive assignment of each signal to a specific nucleus in the molecule can be achieved. Theoretical NMR studies on substituted phenols have demonstrated high accuracy in predicting these parameters. tandfonline.comresearchgate.net
The electronic structure calculated by DFT can be used to predict the chemical reactivity of a molecule. By analyzing the distribution of electron density and the shapes of the frontier orbitals, one can identify the most likely sites for electrophilic and nucleophilic attack. masterorganicchemistry.comyoutube.com
Electrophilic Sites: These are electron-deficient regions of the molecule that are susceptible to attack by nucleophiles. In this compound, the carbon atom attached to the electron-withdrawing nitroso group and the carbon atom bonded to the chlorine atom are expected to be electrophilic centers. youtube.com
Nucleophilic Sites: These are electron-rich regions that can attack electrophiles. The oxygen atoms of the hydroxyl and nitroso groups, with their lone pairs of electrons, as well as the ortho and para positions of the benzene ring activated by the hydroxyl group, are predicted to be the primary nucleophilic sites. learncbse.inbyjus.com
Molecular Electrostatic Potential (MEP) maps are often generated from DFT calculations to visualize the charge distribution and predict reactive sites. Red regions on an MEP map indicate high electron density (nucleophilic) while blue regions indicate low electron density (electrophilic).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the investigation of electronically excited states. researchgate.net This method is essential for accurately predicting electronic absorption spectra and understanding the photophysical and photochemical properties of molecules. nih.gov
For this compound, TD-DFT calculations can provide detailed information about:
Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These energies correspond to the absorption maxima in a UV-Vis spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring, which relates to the intensity of the absorption band.
Nature of Electronic Transitions: TD-DFT can characterize the transitions, for example, as π → π* or n → π* transitions, and determine the degree of charge transfer between different parts of the molecule.
Studies on related nitrophenols have utilized TD-DFT to successfully interpret their electronic spectra and understand the dynamics of their excited states, including processes like intramolecular proton transfer. nih.gov A similar approach for this compound would be invaluable for characterizing its behavior upon light absorption.
Computational Approaches for Predicting Physicochemical Parameters (e.g., pKa values from atomic charges)
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule at a specific pH. Computational chemistry offers powerful tools for the accurate prediction of pKa values, which is crucial for understanding the behavior of compounds like this compound in biological and environmental systems. xray.cz
One prominent method involves the use of Quantitative Structure-Property Relationship (QSPR) models, where partial atomic charges serve as key descriptors. xray.cz Various quantum mechanical methods are employed to calculate these charges, which are then correlated with experimental pKa values to build a predictive model. acs.orgnih.gov Studies on substituted phenols have demonstrated that a range of theory levels, including MP2, HF, and DFT functionals like B3LYP, can be applied to calculate atomic charges for pKa prediction. acs.orgnih.gov The choice of population analysis (e.g., Mulliken, Natural Population Analysis) and basis set (e.g., 6-31G*) also influences the accuracy of the prediction. acs.orgsemanticscholar.org For a series of 124 substituted phenols, QSPR models based on atomic charges have achieved high correlation coefficients (R²) greater than 0.95 and low root-mean-square errors. acs.orgnih.gov
Another advanced approach involves direct Density Functional Theory (DFT) calculations of the Gibbs free energy of the acid-base equilibrium. researchgate.nettorvergata.it A highly accurate protocol for phenols has been developed using the CAM-B3LYP functional with a 6-311G+dp basis set, which explicitly includes two water molecules in the first solvation shell and employs the Solvation Model based on Density (SMD). researchgate.nettorvergata.itnih.gov This method is particularly effective as it does not require empirical correction factors and has shown a mean absolute error of just 0.3 pKa units for a diverse set of phenols, including those with nitro substituents. researchgate.nettorvergata.itnih.gov The inclusion of explicit solvent molecules provides a more realistic representation of the solvation environment, leading to a significant improvement in accuracy. torvergata.itnih.gov
| Methodology | Key Features | Typical Accuracy (MAE or RMSE) | Relevant Theory Levels / Models |
|---|---|---|---|
| QSPR from Atomic Charges | Correlates calculated partial atomic charges with experimental pKa values. acs.orgsemanticscholar.org | < 0.49 pKa units acs.orgnih.gov | MP2, HF, B3LYP; Mulliken, NPA, Löwdin analysis; 6-31G* basis set. acs.orgnih.gov |
| Direct DFT Calculation | Calculates Gibbs free energy of dissociation. Often uses a reference compound or linear correction. neliti.com | ~0.14 - 1.74 pKa units (with/without correction) neliti.com | M06-2X, ωB97XD; PCM solvent model. neliti.com |
| Direct DFT with Explicit Solvent | Includes explicit water molecules in the calculation to model the first solvation shell more accurately. torvergata.itnih.gov | ~0.3 pKa units torvergata.itnih.gov | CAM-B3LYP; SMD solvent model. torvergata.itnih.gov |
Solvent Effects on Molecular and Electronic Properties
The surrounding solvent medium can significantly influence the molecular and electronic properties of this compound. These interactions, known as solvatochromic effects, alter the energy levels of the molecule's ground and excited states, leading to shifts in its UV-Visible absorption spectra. tutorchase.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in studying these effects. researchgate.net
Computational models typically account for the solvent in one of two ways:
Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. neliti.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. mdpi.com
Explicit Solvation Models: This approach involves including a specific number of individual solvent molecules around the solute in the quantum mechanical calculation. nih.gov This method can more accurately model specific short-range interactions like hydrogen bonding, which can be critical for protic solvents. tutorchase.com
For nitroso and nitro-aromatic compounds, a change in solvent polarity can induce a noticeable shift in the maximum absorption wavelength (λmax). researchgate.netscribd.com Generally, polar solvents can stabilize the excited state of a molecule more than the ground state, leading to a bathochromic (red) shift to longer wavelengths. tutorchase.com TD-DFT calculations can predict these shifts and analyze changes in other electronic properties, such as the dipole moment and polarizability, as a function of solvent polarity. researchgate.net These calculations reveal how the charge distribution within this compound is perturbed by the solvent environment.
| Solvent Property | Effect on this compound | Computational Observation Method |
|---|---|---|
| Increasing Polarity | Potential bathochromic (red) shift in UV-Vis λmax due to stabilization of the excited state. tutorchase.com | TD-DFT with implicit/explicit solvent models. |
| Increasing Polarity | Increase in the ground state dipole moment, indicating greater charge separation. | DFT calculations with implicit/explicit solvent models. |
| Hydrogen Bonding (Protic Solvents) | Specific interactions with nitroso and hydroxyl groups can lead to significant spectral shifts and changes in electron distribution. tutorchase.com | TD-DFT with explicit solvent molecules. |
Mechanistic Insights via Computational Reaction Pathways and Transition State Analysis
Computational chemistry provides a powerful lens for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable reactants, products, and the high-energy transition states that connect them. fiveable.mefiveable.me
Transition state theory is a cornerstone of this analysis. github.ioumn.edu A transition state (TS) is defined as a first-order saddle point on the PES; it represents a maximum along the reaction coordinate but a minimum in all other degrees of freedom. github.io Locating these transient structures is a primary goal of computational mechanistic studies. arxiv.org Various algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2) method or relaxed potential energy scans, are used to find an initial guess for the TS geometry. github.io
Once a candidate TS structure is located, its identity must be confirmed. This is achieved through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate (e.g., the breaking and forming of bonds). github.io
To ensure that the located transition state connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.iogithub.io The IRC traces the minimum energy path downhill from the transition state, confirming the connection to the correct energy minima on the PES. github.io The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for determining reaction kinetics. fiveable.me These computational techniques enable a detailed, step-by-step understanding of reaction pathways, such as tautomerization, dimerization, or substitution reactions involving this compound. mdpi.com
| Step | Description | Computational Method |
|---|---|---|
| 1. Optimize Reactant/Product Structures | Find the lowest energy geometries of the starting materials and final products. | Geometry Optimization (e.g., using DFT). |
| 2. Locate Transition State (TS) | Search for the first-order saddle point on the potential energy surface between reactants and products. github.io | TS search algorithms (e.g., QST2, OPT=TS). github.io |
| 3. Verify Transition State | Confirm the TS has exactly one imaginary frequency corresponding to the reaction coordinate. github.io | Vibrational Frequency Analysis. |
| 4. Confirm Reaction Path | Trace the minimum energy path from the TS to both the reactant and product minima. github.io | Intrinsic Reaction Coordinate (IRC) Calculation. |
| 5. Determine Activation Energy | Calculate the energy difference between the reactants and the transition state. | Single-point energy calculations on optimized structures. |
Coordination Chemistry and Metal Complexation Research
Synthesis and Characterization of Metal-Nitrosophenolato Complexes
Metal complexes of 2-chloro-4-nitrosophenol are typically synthesized through the reaction of a corresponding metal salt with the pre-formed ligand or via in-situ nitrosation of 2-chlorophenol (B165306) in the presence of a metal ion. The latter approach, often involving a metal template effect, can facilitate the formation and stabilization of the otherwise reactive nitrosophenol ligand.
Copper(II) complexes are among the most studied, commonly forming species with a 1:2 metal-to-ligand stoichiometry, such as copper(II) bis(2-chloro-4-nitrosophenolato). These complexes are often colored and exhibit limited solubility in common solvents. boisestate.eduencyclopedia.pub The synthesis of related copper(II) bis(nitrosophenolato) complexes has been demonstrated through a simple protocol involving the reaction of phenols with sodium nitrite (B80452) in the presence of a copper(II) salt, confirming the role of copper in both the formation and protection of the ortho-nitrosophenol structure. nih.gov
Cobalt(III) is also known to form stable octahedral complexes with nitrosophenol ligands, typically accommodating three ligands to form a tris(nitrosophenolato)cobalt(III) complex. encyclopedia.pub The synthesis of such complexes often involves the use of a suitable cobalt(III) precursor and careful control of reaction conditions to achieve the desired coordination environment.
Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for identifying the coordination mode of the ligand, with characteristic shifts in the N-O and C-O stretching frequencies upon complexation. UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are often influenced by the metal ion and the ligand's tautomeric form. Elemental analysis is used to confirm the stoichiometry of the synthesized complexes.
Ligand Tautomerism and Coordination Modes (Nitrosophenol vs. Quinone-Monoxime Forms)
A key feature of this compound in coordination chemistry is its ability to exist in two tautomeric forms: the nitrosophenol form and the quinone-monoxime form. This tautomerism plays a critical role in determining the coordination mode of the ligand and the resulting properties of the metal complex. boisestate.eduencyclopedia.pub
The equilibrium between these two forms is influenced by factors such as the solvent, pH, and the nature of the metal ion. Upon coordination to a metal ion, the equilibrium often shifts significantly, with the quinone-monoxime form being generally favored. encyclopedia.pub This preference is attributed to the formation of a stable six-membered chelate ring involving the metal center, the oxygen atom of the carbonyl group, and the nitrogen atom of the oxime group.
In the nitrosophenol form , the ligand can coordinate to a metal ion through the oxygen atom of the hydroxyl group and the nitrogen or oxygen atom of the nitroso group. However, coordination through the quinone-monoxime form is more common in stable metal complexes. In this mode, the ligand acts as a bidentate chelating agent, binding to the metal ion through the phenolic oxygen and the nitrogen atom of the oxime group. This results in the formation of a stable five- or six-membered ring structure. The specific coordination mode can be elucidated through spectroscopic techniques, particularly IR and NMR spectroscopy, and confirmed by single-crystal X-ray diffraction.
Spectroscopic and Structural Analysis of Complexes (e.g., X-ray Diffraction, EPR)
The detailed structural and electronic properties of metal complexes of this compound are investigated using advanced spectroscopic and diffraction techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as copper(II), EPR spectroscopy is a powerful tool for probing the electronic environment of the metal center. boisestate.eduresearchgate.net The EPR spectrum can provide information about the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. nih.gov For instance, the g-values and hyperfine coupling constants obtained from the EPR spectrum of a Cu(II) complex can help to distinguish between different possible geometries, such as square planar or tetrahedral. researchgate.net While specific EPR data for this compound complexes are not detailed in the provided search results, the general principles of EPR spectroscopy for Cu(II) complexes are well-established and would be applicable for their characterization. boisestate.edunih.govnih.gov
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the metal ion and the coordination environment imposed by the ligand.
Electronic Properties: The electronic spectra (UV-Vis) of these complexes are characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions. The position and intensity of these bands provide insights into the electronic structure of the complex. The tautomeric form of the coordinated ligand significantly influences the electronic spectrum.
Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. researchgate.net Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which in turn provides information about the spin state of the metal ion. researchgate.net For example, a mononuclear copper(II) complex is expected to have a magnetic moment corresponding to one unpaired electron. In the case of polynuclear complexes, magnetic susceptibility studies can reveal the nature and strength of magnetic exchange interactions between the metal centers, which can be either ferromagnetic or antiferromagnetic. boisestate.eduias.ac.in
Interactive Data Table: Expected Magnetic Properties of Metal Complexes
| Metal Ion | Typical Oxidation State | d-electron Count | Expected Spin-only Magnetic Moment (μ_so) [B.M.] | Common Geometries |
| Copper(II) | +2 | d⁹ | 1.73 | Square Planar, Distorted Octahedral |
| Cobalt(III) | +3 | d⁶ (low spin) | 0 | Octahedral |
| Iron(II) | +2 | d⁶ (high spin) | 4.90 | Octahedral, Tetrahedral |
| Iron(III) | +3 | d⁵ (high spin) | 5.92 | Octahedral, Tetrahedral |
Note: The actual magnetic moments can deviate from the spin-only values due to orbital contributions and other factors.
Potential Applications in Catalysis and Materials Science (e.g., Crystalline Porous Frameworks)
While specific applications for metal complexes of this compound are not extensively documented, the known reactivity of related compounds suggests potential applications in catalysis and materials science.
Catalysis: Copper complexes, in general, are known to be effective catalysts for a variety of organic transformations, including oxidation and reduction reactions. nih.govnih.gov For instance, copper(II) complexes with Schiff base ligands have been shown to catalyze the reduction of 4-nitrophenol (B140041). researchgate.net Given the structural similarities, it is plausible that copper complexes of this compound could exhibit catalytic activity in similar reactions. The redox-active nature of the ligand, capable of existing in different tautomeric forms, could also play a role in facilitating catalytic cycles.
Crystalline Porous Frameworks: Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters and organic linkers. chemrxiv.orgmdpi.com The functional groups on the this compound ligand, namely the hydroxyl, nitroso, and chloro groups, offer potential coordination sites for the construction of MOFs. By selecting appropriate metal centers and reaction conditions, it might be possible to synthesize porous frameworks incorporating this ligand. Such materials could have applications in gas storage, separation, and heterogeneous catalysis. rsc.org The presence of the nitro group could also be exploited for sensing applications, as MOFs have been investigated for the detection of nitroaromatic compounds. mdpi.com
Analytical Methodologies in 2 Chloro 4 Nitrosophenol Research
Development of Chromatographic Methods for Trace Analysis and Separation
Chromatography is a fundamental technique that separates components of a mixture for their subsequent identification and quantification. nih.gov The development of a robust chromatographic method is a systematic process that begins with understanding the physicochemical properties of the analyte, such as its solubility, polarity, and stability. jocpr.com For 2-Chloro-4-nitrosophenol, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are paramount for achieving high-resolution separation and trace-level detection.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed method for the analysis of chlorophenols and related compounds. jcsp.org.pkresearchgate.net Method development involves the careful selection of a stationary phase, typically a C18 column, and the optimization of the mobile phase composition. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like acetate or phosphate) and an organic solvent such as acetonitrile or methanol. jcsp.org.pkresearchgate.net Adjusting the pH of the mobile phase can be critical for controlling the retention time and improving the separation of phenolic compounds. jcsp.org.pk Detection is frequently accomplished using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. jcsp.org.pk
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile phenols, a derivatization step, such as acetylation, is often required to increase their volatility and thermal stability. jcsp.org.pk This allows for their separation on a GC column and subsequent detection with high sensitivity and specificity by a mass spectrometer. jcsp.org.pk
Solid-Phase Extraction (SPE): For trace analysis in complex matrices like environmental water samples, a pre-concentration step is often necessary. Solid-phase extraction is a widely used sample preparation technique to isolate and concentrate chlorophenols from large sample volumes, thereby lowering the method's detection limits into the ng/L range. researchgate.net
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Typical Application |
|---|---|---|---|---|
| HPLC | Reversed-phase C18 or Phenyl | Acetonitrile/Water/Buffer mixture | UV or Photodiode Array (PDA) | Quantification in aqueous samples |
| GC-MS | Capillary column (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometer | Trace analysis of derivatized phenols in complex matrices |
| TLC | Silica gel or Alumina plate | Solvent system based on polarity | UV light or chemical staining | Qualitative monitoring of reaction progress |
Spectrophotometric Techniques for Quantitative Determination
Spectrophotometry is a simple, cost-effective, and widely accessible analytical technique for the quantitative analysis of compounds that absorb light. juniperpublishers.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. juniperpublishers.com
The quantitative determination of this compound or similar phenolic compounds involves measuring the absorbance at its wavelength of maximum absorption (λmax). juniperpublishers.com For some phenols, a derivatization reaction is employed to form a colored complex, which enhances sensitivity and selectivity. A common method involves reacting the phenol (B47542) with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to produce a colored dye that can be measured in the visible region of the spectrum. researchgate.net
The analytical procedure involves:
Preparation of a Calibration Curve: A series of standard solutions with known concentrations of the analyte are prepared. juniperpublishers.com
Absorbance Measurement: The absorbance of each standard is measured at the predetermined λmax. juniperpublishers.com
Plotting and Analysis: A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve. juniperpublishers.comresearchgate.net
| Parameter | Description | Example (for related phenols) |
|---|---|---|
| Principle | Measurement of light absorption based on Beer-Lambert Law. | Quantification of p-nitrophenol at 317 nm or 400 nm. researchgate.net |
| Derivatization | Chemical reaction to form a colored product for enhanced sensitivity. | Reaction with 4-aminoantipyrine (4-AAP) to form a dye measured at 510 nm. researchgate.net |
| Linear Range | The concentration range over which the calibration curve is linear. | 0.05-1.0 mg/L. researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | 0.01 mg/L. researchgate.net |
Ion Chromatography for Monitoring Inorganic Byproducts (e.g., Nitrite (B80452), Chloride Ions)
During the synthesis or degradation of this compound, inorganic ions such as chloride (Cl⁻) and nitrite (NO₂⁻) can be formed as byproducts. Monitoring the concentration of these ions is essential for assessing reaction completion, product purity, and understanding degradation pathways. Ion Chromatography (IC) is the preferred method for the rapid and simultaneous analysis of multiple inorganic anions and cations.
IC systems use an ion-exchange resin as the stationary phase to separate ions based on their charge and affinity for the resin. A conductive aqueous solution, known as the eluent, serves as the mobile phase. After separation in the column, the ions pass through a conductivity detector, which measures the electrical conductivity of the eluent. The presence of analyte ions changes the conductivity, generating a signal that is proportional to their concentration. This technique provides a robust and reliable method for quantifying inorganic byproducts in complex sample matrices.
Advanced Techniques for Metabolite and Intermediate Identification
Identifying the structures of unknown metabolites and reaction intermediates is a significant challenge in chemical research. This requires advanced analytical techniques that can provide detailed structural information. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing a wide range of compounds. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that help in elucidating the chemical structure. High-resolution mass spectrometry (HRMS) offers very accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is highly effective for volatile compounds or those that can be made volatile through derivatization. jcsp.org.pk It provides excellent chromatographic separation and detailed mass spectra that can be compared against spectral libraries for confident identification of known intermediates or used to propose structures for novel compounds.
Modern metabolomics-based approaches utilize these advanced techniques to perform non-targeted screening. By comparing samples from different time points or conditions, researchers can identify potential metabolites and intermediates for further structural characterization. researchgate.net
Environmental Remediation and Bioremediation Research Applications
Assessment of Bioremediation Efficacy in Contaminated Environmental Matrices
The effectiveness of bioremediation in soil and water contaminated with 2C4NP has been demonstrated in several studies. Microcosm studies are a common method for assessing the efficacy of bioremediation under controlled laboratory conditions that simulate natural environments.
In a laboratory-scale soil microcosm study, the bacterium Rhodococcus imtechensis RKJ300, isolated from pesticide-contaminated soil, demonstrated its capability to degrade 2C4NP. The study monitored the degradation of the compound over time in both sterile and non-sterile soil, showing significant removal of 2C4NP by the bacterium acs.orgresearchgate.net. Another study utilizing Burkholderia sp. RKJ 800 in a soil microcosm showed complete removal of 100 ppm of 2C4NP within 8 days under optimized conditions plos.org. The degradation of 2C4NP by Arthrobacter sp. SJCon has also been reported, with the stoichiometric release of nitrite (B80452) and chloride ions, indicating complete mineralization of the compound nih.gov.
The efficacy of bioremediation is influenced by various environmental parameters. For instance, the degradation of 2C4NP by Burkholderia sp. RKJ 800 was observed to be optimal at a concentration of 0.3 mM, a pH of 7.0, and a temperature of 30°C plos.org.
Below is an interactive data table summarizing the bioremediation efficacy of different microbial strains on 2C4NP in soil microcosms.
| Microbial Strain | Initial 2C4NP Concentration | Incubation Period (days) | Degradation Efficiency (%) | Environmental Matrix | Reference |
| Burkholderia sp. RKJ 800 | 100 ppm | 8 | 100 | Sterile Soil | plos.org |
| Rhodococcus imtechensis RKJ300 | Not specified | Not specified | Significant | Pesticide-contaminated soil | acs.orgresearchgate.net |
| Arthrobacter sp. SJCon | Not specified | Not specified | Stoichiometric release of ions | Pesticide-contaminated soil | nih.gov |
| Cupriavidus sp. CNP-8 | 1.6 mM | Not specified | High | Pesticide-contaminated soil |
Bioaugmentation Strategies for Enhanced Degradation Rates
Bioaugmentation, the introduction of specific microorganisms to a contaminated site, is a promising strategy to enhance the degradation rate of recalcitrant compounds like 2C4NP. The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the competitive native environment.
Several bacterial strains capable of utilizing 2C4NP as a sole source of carbon and energy have been isolated and characterized, making them suitable candidates for bioaugmentation. These include Burkholderia sp. RKJ 800 plos.org, Rhodococcus imtechensis RKJ300 acs.orgresearchgate.net, Arthrobacter nitrophenolicus SJCon researchgate.net, and Cupriavidus sp. CNP-8 nih.gov.
Studies have shown that bioaugmentation can significantly accelerate the removal of 2C4NP from contaminated soil. For example, the fate of Rhodococcus imtechensis RKJ300, when augmented in soil microcosms, was monitored and found to be fairly stable, indicating its potential for in-situ bioremediation acs.orgresearchgate.net. The degradation pathway of 2C4NP by these specialized microorganisms often involves the initial removal of the nitro group, followed by dechlorination and subsequent ring cleavage. For instance, Burkholderia sp. RKJ 800 degrades 2C4NP via the formation of chlorohydroquinone (B41787) and hydroquinone (B1673460) plos.orgnih.gov.
The following interactive data table provides an overview of microbial strains with the potential for bioaugmentation for 2C4NP degradation and their degradation pathways.
| Microbial Strain | Degradation Pathway Intermediates | Reference |
| Burkholderia sp. RKJ 800 | Chlorohydroquinone, Hydroquinone | plos.orgnih.gov |
| Rhodococcus imtechensis RKJ300 | Chlorohydroquinone, Hydroquinone | acs.orgresearchgate.net |
| Arthrobacter nitrophenolicus SJCon | Chlorohydroquinone | nih.govresearchgate.net |
| Cupriavidus sp. CNP-8 | 1,2,4-Benzenetriol (B23740) | nih.gov |
| Burkholderia sp. SJ98 | 4-Nitrophenol (B140041), 4-Nitrocatechol, 1,2,4-Benzenetriol | plos.orgresearchgate.net |
Integration of Advanced Oxidation Processes with Biological Treatment for Recalcitrant Contaminants
AOPs can transform recalcitrant molecules like 2C4NP into more biodegradable intermediates, which can then be completely mineralized by microorganisms. This combined approach can lead to a higher degree of mineralization and detoxification than either process alone. Various AOPs, such as ozonation, Fenton, and photo-Fenton processes, have been investigated for the degradation of phenolic compounds nih.govresearchgate.net.
While specific studies on the integrated AOP-biological treatment of 2C4NP are limited, the principle has been successfully applied to other chlorophenolic compounds. The AOP pre-treatment reduces the toxicity of the wastewater, making it more amenable to subsequent biological treatment. This approach can be particularly useful for industrial effluents containing high concentrations of 2C4NP and other inhibitory substances.
The table below summarizes different AOPs that have been shown to be effective in degrading phenolic compounds and could potentially be integrated with biological treatment for 2C4NP remediation.
| Advanced Oxidation Process (AOP) | Description | Potential Application for 2C4NP |
| Ozonation | Involves the use of ozone (O3) to oxidize pollutants. | Effective for degrading phenolic compounds, can be used as a pre-treatment to enhance biodegradability. |
| Fenton/Photo-Fenton | Uses hydrogen peroxide (H2O2) and iron salts (Fe2+/Fe3+) to generate hydroxyl radicals, with the photo-Fenton process being enhanced by UV light. | Highly effective for the degradation of a wide range of organic pollutants, including chlorophenols. |
| UV/H2O2 | Utilizes ultraviolet (UV) light to cleave hydrogen peroxide and generate hydroxyl radicals. | A clean and effective method for the degradation of organic contaminants in water. |
| Photocatalysis (e.g., TiO2/UV) | Employs a semiconductor catalyst (like titanium dioxide) and UV light to generate reactive oxygen species. | Can achieve complete mineralization of organic pollutants. |
Future Research Directions and Emerging Trends
Design of Novel Catalytic Systems for Sustainable Degradation
A significant area of future research lies in the development of advanced catalytic systems for the efficient and environmentally benign degradation of chlorinated and nitrated aromatic compounds like 2-Chloro-4-nitrosophenol. The focus is shifting towards catalysts that are not only highly active but also sustainable and reusable. researchgate.net
Key Research Thrusts:
Nanocatalysts: Research is expected to intensify on the use of metal and metal oxide nanoparticles for degrading chlorinated nitrophenols. For instance, systems like ZnO nanowire arrays decorated with Cu nanoparticles have shown outstanding activity in the catalytic reduction of the related compound 4-nitrophenol (B140041) to 4-aminophenol (B1666318). sciopen.com Future work will likely explore similar nano-heterojunction catalysts for this compound, aiming for high efficiency and reusability. sciopen.com
Photocatalysis: Visible-light-driven photocatalysis using semiconductor materials is a promising avenue. Hierarchically designed architectures, such as self-assembled covellite spherical CuS flowers, have demonstrated high photodegradation activity for compounds like 4-chlorophenol. nih.gov The exploration of such materials could lead to energy-efficient degradation processes for this compound under ambient conditions.
Biocatalysis and Microbial Degradation: Leveraging microbial pathways presents a green alternative for remediation. Bacteria such as Cupriavidus sp. have been shown to degrade 2-chloro-4-nitrophenol (B164951) through specific enzymatic pathways, like the 1,2,4-benzenetriol (B23740) (BT) pathway. nih.gov Future research will likely focus on identifying and engineering novel microbes and enzymes with enhanced specificity and efficiency for degrading this compound and understanding the genetic basis of these catabolic pathways. nih.govndl.gov.innih.gov
Table 1: Emerging Catalytic Systems for Degradation of Related Phenolic Compounds
| Catalyst Type | Example System | Target Compound | Key Advantage |
|---|---|---|---|
| Nano-heterojunction | ZnO@Cu nano-array | 4-nitrophenol | High catalytic activity and reusability |
| Photocatalyst | Hierarchical CuS flowers | 4-chlorophenol | Utilizes visible light, energy-efficient |
| Biocatalyst | Cupriavidus sp. CNP-8 | 2-chloro-4-nitrophenol | Sustainable, operates under mild conditions |
In-depth Mechanistic Elucidation using In Situ Spectroscopic Techniques
Understanding the precise reaction mechanisms of this compound transformations is crucial for optimizing degradation processes and designing better catalysts. The application of in situ spectroscopic techniques, which monitor reactions in real-time, is an emerging trend that provides deeper insights into transient intermediates and reaction pathways. frontiersin.org
Future studies will likely employ a suite of these techniques to probe the catalytic degradation of this compound:
Raman and Infrared (IR) Spectroscopy: To identify intermediate species formed on a catalyst's surface during the reaction.
X-ray Absorption Spectroscopy (XAS): To determine the oxidation state and coordination environment of metal centers in heterogeneous catalysts during the reaction, providing clues about the active catalytic sites.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To detect and characterize paramagnetic intermediates, such as radical species, which are often involved in advanced oxidation processes.
By combining these techniques with electrochemical measurements (spectroelectrochemistry), researchers can gain a comprehensive understanding of the electrode-electrolyte interface and the structural changes occurring during electrochemical degradation. frontiersin.org This knowledge is invaluable for elucidating complex reaction networks, such as the transformation of intermediates like chloro-1,4-benzoquinone in microbial degradation pathways. nih.gov
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced computational models offer a way to predict the behavior of molecules like this compound, guiding experimental efforts and reducing costs. researchgate.net
Future directions in this area include:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways and transition states, providing insights into the energetics and kinetics of degradation reactions. researchgate.net For example, DFT has been used to demonstrate the synergistic effect at the ZnO/Cu interface, which enhances the adsorption of nitrophenolate ions and accelerates hydrogen transfer. sciopen.com Similar models can be developed for this compound to predict its interaction with various catalytic surfaces.
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its activity or properties. QSAR can be developed to predict the degradability or potential toxicity of this compound and its transformation byproducts.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can analyze large datasets from experiments and computational studies to identify patterns and build predictive models for catalyst performance and reaction outcomes. researchgate.net This can significantly speed up the discovery of new, highly effective catalysts for sustainable degradation. researchgate.net
Table 2: Application of Computational Models in Chemical Research
| Modeling Technique | Application for this compound Research | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms on catalyst surfaces | Reaction intermediates, transition states, activation energies |
| QSAR | Predicting environmental fate and biological activity | Degradability, potential transformation products |
| Machine Learning | High-throughput screening of potential catalysts | Catalyst efficiency and selectivity |
Exploration of Structure-Activity Relationships for Targeted Transformations
Understanding the relationship between the molecular structure of this compound and its chemical reactivity (Structure-Activity Relationship, SAR) is fundamental for controlling its transformations. aiche.org Future research will focus on systematically modifying the structure of the molecule and its reaction environment to achieve desired outcomes, whether for complete degradation or for synthesis of valuable chemical intermediates.
Key research questions to be addressed include:
How do the positions of the chloro, nitroso, and hydroxyl groups on the phenol (B47542) ring influence its susceptibility to nucleophilic or electrophilic attack?
What is the role of each functional group in the adsorption of the molecule onto a catalyst surface?
How can the molecular structure be modified to favor a specific degradation pathway or prevent the formation of undesirable byproducts?
By combining experimental studies with computational modeling, researchers can build comprehensive SAR models. nih.govnih.gov This knowledge will be instrumental in designing targeted transformation strategies, such as developing selective catalysts that can cleave the C-Cl bond while leaving the rest of the molecule intact for further functionalization, or vice-versa. This approach moves beyond simple degradation towards a more sophisticated "valorization" of such compounds.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing and purifying 2-Chloro-4-nitrophenol?
- Methodological Answer : Synthesis typically involves nitration of 2-chlorophenol under controlled acidic conditions. Purification requires recrystallization in ethanol or methanol due to its moderate solubility (25 µL at 10 mM in DMSO) . For reproducible results, use inert atmospheres to prevent oxidation of the nitro group. Post-synthesis, confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water, 70:30 v/v) and compare retention times with standards .
Q. How can researchers characterize the structural and electronic properties of 2-Chloro-4-nitrophenol?
- Methodological Answer :
- Spectroscopy : UV-Vis (λmax ~400 nm in alkaline conditions due to nitrophenolate formation) , FTIR (C-Cl stretch ~750 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]⁻ at m/z 172.5) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Q. What safety protocols are critical when handling 2-Chloro-4-nitrophenol?
- Methodological Answer :
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact. Chlorophenols are toxic to aquatic life and may cause skin irritation .
- Storage : Store at -20°C (≤1 month) or -80°C (≤6 months) in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do solvent polarity and pH influence the reactivity of 2-Chloro-4-nitrophenol in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cl⁻ displacement due to stabilization of transition states. Kinetic studies via GC-MS can track reaction progress .
- pH Dependence : At pH >8, deprotonation of the phenolic -OH group increases electron density on the ring, accelerating substitution. Use buffered solutions (pH 7–10) to isolate pH-specific pathways .
Q. What analytical strategies resolve contradictions in degradation studies of 2-Chloro-4-nitrophenol under environmental conditions?
- Methodological Answer :
- Contradiction Example : Discrepancies in reported half-lives (aerobic vs. anaerobic conditions).
- Resolution :
Isotopic Labeling : Use ¹⁴C-labeled compound to track mineralization pathways .
Multi-Method Validation : Combine LC-MS/MS (for parent compound) and IC (for nitrate/nitrite byproducts) to quantify degradation products .
Microcosm Studies : Simulate environmental matrices (soil/water) with controlled O₂ levels to isolate degradation mechanisms .
Q. How can researchers design experiments to probe the photostability of 2-Chloro-4-nitrophenol?
- Methodological Answer :
- Experimental Setup :
- Irradiate solutions (254 nm UV light) in quartz cells.
- Monitor degradation via UV-Vis spectroscopy (loss of nitrophenolate peak at 400 nm) .
- Advanced Techniques :
- Transient absorption spectroscopy to identify short-lived intermediates (e.g., nitroso derivatives) .
- EPR to detect radical species (e.g., ·OH) generated during photolysis .
Q. What computational tools predict the environmental toxicity of 2-Chloro-4-nitrophenol metabolites?
- Methodological Answer :
- QSAR Models : Use EPI Suite™ to estimate bioconcentration factors (BCF) and ECOSAR for aquatic toxicity .
- Docking Studies : Simulate metabolite binding to enzymes (e.g., cytochrome P450) using AutoDock Vina to assess bioactivation risks .
Data Interpretation & Contradictions
Q. How should researchers address variability in reported solubility data for 2-Chloro-4-nitrophenol?
- Methodological Answer :
- Source Analysis : Cross-reference solvent purity (e.g., DMSO vs. ethanol) and temperature conditions .
- Standardization : Use shake-flask method with saturated solutions, filtered through 0.22 µm membranes, and quantified via gravimetry .
Q. What mechanistic insights explain conflicting reports on the compound’s antioxidant vs. pro-oxidant behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
